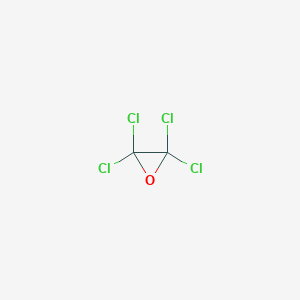
Tetrachloroethylene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloroethylene oxide (TCPO) is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and unstable, making it a valuable tool for studying chemical reactions and mechanisms.
作用機序
Tetrachloroethylene oxide is a highly reactive compound that can undergo several reactions, including hydrolysis, elimination, and oxidation. When Tetrachloroethylene oxide is exposed to a suitable trigger, such as heat, light, or a chemical reactant, it undergoes a reaction that produces a highly fluorescent compound. The mechanism of this reaction is complex and involves several intermediates, including a cyclic peroxide and a dioxetane.
生化学的および生理学的効果
Tetrachloroethylene oxide is not used in drug development, and thus its biochemical and physiological effects are not well-studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen, and its use should be carefully controlled.
実験室実験の利点と制限
The main advantage of Tetrachloroethylene oxide is its high reactivity and instability, which make it an ideal tool for studying fast and complex chemical reactions. Its fluorescent properties also make it useful for studying reaction mechanisms. However, Tetrachloroethylene oxide is highly toxic and must be handled with care. Its instability also makes it difficult to store and transport, and its use should be carefully controlled.
将来の方向性
There are several future directions for Tetrachloroethylene oxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Tetrachloroethylene oxide, such as in the synthesis of novel organic compounds or as a probe for studying biological systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of Tetrachloroethylene oxide and to develop safe handling practices.
合成法
Tetrachloroethylene oxide can be synthesized in several ways, but the most common method involves the reaction of tetrachloroethylene with hydrogen peroxide in the presence of a catalyst. This reaction produces Tetrachloroethylene oxide and water as byproducts. The reaction is exothermic, and the heat generated must be carefully controlled to prevent the formation of unwanted side products.
科学的研究の応用
Tetrachloroethylene oxide is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Tetrachloroethylene oxide is also used as a fluorescent probe to study chemical reactions and mechanisms. Its high reactivity and instability make it an ideal tool for studying fast and complex chemical reactions.
特性
CAS番号 |
16650-10-5 |
|---|---|
製品名 |
Tetrachloroethylene oxide |
分子式 |
C2Cl4O |
分子量 |
181.8 g/mol |
IUPAC名 |
2,2,3,3-tetrachlorooxirane |
InChI |
InChI=1S/C2Cl4O/c3-1(4)2(5,6)7-1 |
InChIキー |
PHEPAUSSNBXGQO-UHFFFAOYSA-N |
SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
正規SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
その他のCAS番号 |
16650-10-5 |
同義語 |
tetrachloroepoxyethane tetrachloroethylene oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



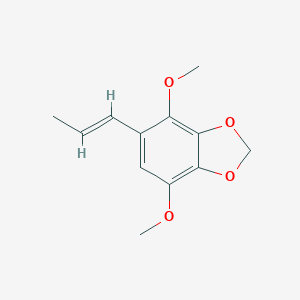
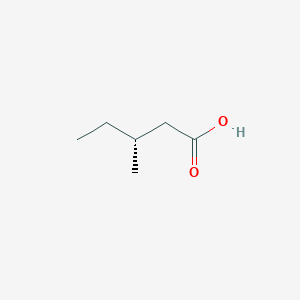
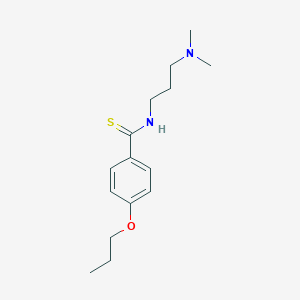
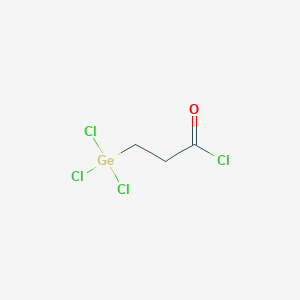
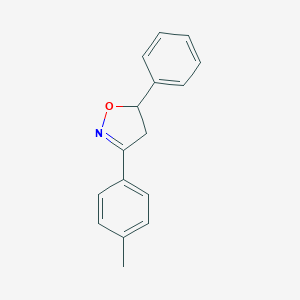
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
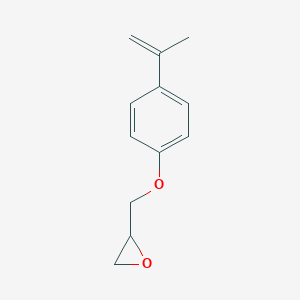
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
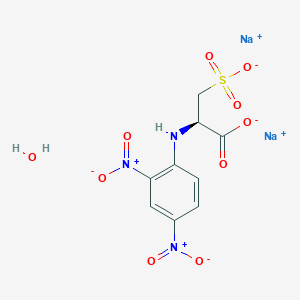
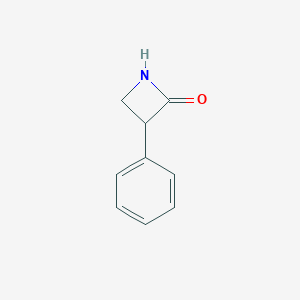
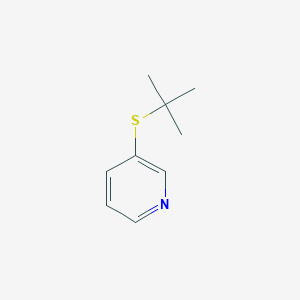
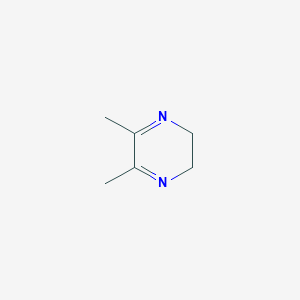
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)